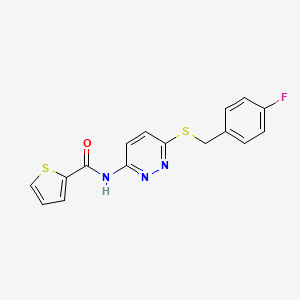![molecular formula C18H23ClN2O2 B2582947 N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1436144-81-8](/img/structure/B2582947.png)
N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide is a chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly noted for its potential in drug discovery and development, as well as its role in exploring neurological pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Preparation of 2-(2-Chlorophenoxy)propionic acid: This intermediate is synthesized through the reaction of 2-chlorophenol with propionic acid under specific conditions.
Formation of the piperidine derivative: The intermediate is then reacted with piperidine and propargyl bromide to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis processes, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
Types of Reactions
N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its effects on various biological pathways and its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism by which N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurological pathways, potentially affecting neurotransmitter release and receptor activity.
類似化合物との比較
Similar Compounds
Propyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate: Another compound with a similar chlorophenoxy group, used in different biochemical applications.
2-(2-Chlorophenoxy)propionic acid: An intermediate in the synthesis of various compounds, including N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide.
Uniqueness
This compound stands out due to its unique combination of a chlorophenoxy group and a piperidine ring, which allows it to interact with a wide range of molecular targets and pathways. This makes it particularly valuable in drug discovery and neurological research.
特性
IUPAC Name |
N-[2-(2-chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c1-3-10-21-11-8-15(9-12-21)18(22)20-13-14(2)23-17-7-5-4-6-16(17)19/h1,4-7,14-15H,8-13H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNBSQUTEALWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)CC#C)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate](/img/structure/B2582864.png)
![3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2582865.png)
![3-[(4-Cyanophenyl)methyl]-3-methyl-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2582867.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2582869.png)

![2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B2582872.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2582873.png)
![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2582877.png)


![2-((4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2582884.png)

![N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2582886.png)

